N-(4-chlorophenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, including the formation of the benzoxadiazocine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorophenyl and ethylphenyl derivatives, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-chlorophenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]acetamide
- 4-chlorophenyl 4-ethylphenyl sulfone
Uniqueness
N-(4-chlorophenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide stands out due to its unique benzoxadiazocine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H24ClN3O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C26H24ClN3O2S/c1-3-16-8-14-19(15-9-16)30-25(33)29-23-20-6-4-5-7-21(20)32-26(30,2)22(23)24(31)28-18-12-10-17(27)11-13-18/h4-15,22-23H,3H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
JTBQMNFLZAGVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=CC=CC=C34)C)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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